Manganese Chloride

Overview

Description

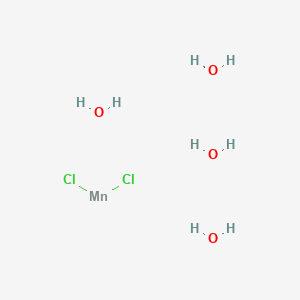

Manganese chloride (MnCl₂) exists in anhydrous (CAS 7773-01-5) and hydrated forms, such as monohydrate (CAS 64333-01-3) and tetrahydrate (CAS 13446-34-9) . It is a rose-colored crystalline solid with a density of 2.98 g/cm³ (anhydrous) and a melting point of 652°C . The compound is highly soluble in water and ethanol, hygroscopic, and decomposes at 1190°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese Chloride can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction proceeds as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for the production of chlorine. The resulting this compound solution can be neutralized with manganese carbonate to precipitate impurities such as iron salts. The purified solution is then evaporated to obtain this compound tetrahydrate .

Industrial Production Methods: In industrial settings, this compound tetrahydrate is produced by reacting crushed magnesite with excess hydrochloric acid. After the reaction, the excess hydrochloric acid is neutralized with lime to control the pH to about 4. Hydrogen peroxide is added to remove iron impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions. For example, in basic solutions, hydrogen peroxide oxidizes manganese(II) to manganese(IV), forming manganese dioxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]

Reduction: It can be reduced by various reducing agents to form different manganese compounds.

Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Sodium hydroxide: Used to precipitate manganese(II) hydroxide.

Hydrogen peroxide: Used in basic solutions to oxidize manganese(II) to manganese(IV).

Major Products:

Manganese dioxide (MnO₂): Formed during oxidation reactions.

Manganese(II) hydroxide (Mn(OH)₂): Formed during precipitation reactions with sodium hydroxide.

Scientific Research Applications

Medical Applications

Neuroimaging and Neuroscience

Manganese chloride is primarily utilized as a contrast agent in manganese-enhanced magnetic resonance imaging (MEMRI). Its paramagnetic properties allow it to enhance MRI contrast, facilitating the study of neuronal pathways and connectivity in the brain. Mn²⁺ ions enter neurons through voltage-gated calcium channels, making it valuable for tracing neuronal connections and studying brain morphology and function . Recent studies have demonstrated its effectiveness in investigating neurological disorders, including epilepsy and neurodegenerative diseases .

Toxicity Studies

Research has also focused on the toxicity profile of this compound. Excessive exposure has been linked to cytogenetic damage and biochemical alterations in organisms. For instance, studies using Allium cepa (onion) bulbs showed that MnCl₂ exposure resulted in decreased germination rates and increased chromosomal abnormalities, indicating its potential genotoxic effects . These findings underscore the importance of understanding manganese's biological impacts for both therapeutic and safety considerations.

Industrial Applications

Electroplating and Catalysis

This compound is widely used in electroplating processes to deposit manganese coatings on metal surfaces. This application enhances corrosion resistance and improves aesthetic qualities . Additionally, it serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes .

Battery Manufacturing

In the battery industry, this compound plays a crucial role in producing dry-cell batteries. It aids in improving battery performance and efficiency by providing essential manganese ions that enhance electrochemical properties .

Wastewater Treatment

MnCl₂ is employed in wastewater treatment to precipitate heavy metals and remove contaminants from industrial effluents. Its ability to interact with various pollutants makes it an effective agent for environmental remediation .

Biochemical Research

This compound is used extensively as a biochemical reagent in research laboratories. It acts as a source of manganese ions for various biological assays, including studies on enzyme activity and gene expression . For example, it has been utilized to investigate the effects of manganese on astrocytes' gene expression related to neurotransmitter transporters .

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| MEMRI in Neuroscience | PMC4498388 | Demonstrated effectiveness in tracing neuronal pathways and studying brain connectivity. |

| Toxicity Assessment | Nature.com (2022) | MnCl₂ exposure led to significant cytogenetic damage in Allium cepa, indicating genotoxic effects. |

| Electroplating Techniques | Ceramic Glazes | Enhanced corrosion resistance through manganese coatings on metal surfaces. |

| Biochemical Studies | MP Biomedicals | Investigated alterations in enzyme activities due to MnCl₂ exposure; significant effects observed on MAO activity. |

Mechanism of Action

Manganese Chloride exerts its effects primarily through its role as a source of manganese ions. Manganese is an essential trace element that acts as a cofactor for various enzymes involved in physiological processes. The compound dissociates in water to form manganese(II) ions, which can then participate in biochemical reactions. Manganese ions are involved in the activation of enzymes such as superoxide dismutase, which protects cells from oxidative damage .

Comparison with Similar Compounds

Preparation Methods :

- Anhydrous MnCl₂ is synthesized by heating manganese metal or manganese(II) carbonate with hydrochloric acid:

- The tetrahydrate form ($ \text{MnCl}2 \cdot 4\text{H}2\text{O} $) is produced via controlled dehydration, losing lattice water at 106°C and fully dehydrating at 198°C .

Manganese Chloride vs. Magnesium Chloride (MgCl₂)

Key Findings :

- Reactivity with Ammonia : Both MnCl₂ and MgCl₂ react with ammonia for thermochemical energy storage, but MnCl₂-graphite composites require higher graphite densities, affecting permeability .

- Catalytic Efficiency : MnCl₂ shows superior catalytic activity in KClO₃ decomposition compared to MgCl₂, which is primarily used in biological systems .

This compound vs. Rhenium Compounds

Research Insights :

- MnCl₂’s variable oxidation states enable efficient electron transfer in KClO₃ decomposition, whereas rhenium compounds exhibit rigid redox behavior, limiting their utility .

Hydration Behavior: MnCl₂ vs. FeCl₂ and ZnCl₂

| Compound | Hydrate Forms | Dehydration Temperature (°C) |

|---|---|---|

| MnCl₂ | Mono-, tetrahydrate | 106–198 |

| FeCl₂ | Tetrahydrate (rare) | ~120 (hypothetical) |

| ZnCl₂ | No stable hydrates | N/A |

Notable Differences:

- MnCl₂ forms stable hydrates critical for applications like MEMRI, whereas ZnCl₂’s hygroscopicity limits hydrate formation .

Biological Activity

Manganese chloride (MnCl₂) is a compound that plays a significant role in various biological processes. It serves as a source of manganese ions, which are essential for numerous enzymatic reactions and physiological functions. However, its biological activity can vary widely depending on concentration, exposure duration, and the biological system involved. This article reviews the biological activity of this compound, focusing on its genotoxicity, neurotoxicity, antioxidant properties, and applications in clinical and agricultural research.

1. Genotoxicity and Cytotoxicity

Research indicates that this compound can exhibit genotoxic and cytotoxic effects, particularly at elevated concentrations. A study conducted on cultured human lymphocytes demonstrated that exposure to this compound at concentrations of 15, 20, and 25 µM significantly reduced the mitotic index and induced DNA damage. The comet assay revealed that clastogenic effects were primarily observed at the highest concentration (25 µM) during various phases of the cell cycle .

Table 1: Cytotoxic Effects of this compound on Human Lymphocytes

| Concentration (µM) | Mitotic Index Reduction (%) | DNA Damage Observed |

|---|---|---|

| 15 | Significant | No |

| 20 | Significant | No |

| 25 | Severe | Yes |

2. Neurotoxicity

This compound is also implicated in neurotoxic effects, particularly concerning dopaminergic neurons. A study using human neuroblastoma SH-SY5Y cells showed that MnCl₂ exposure led to mitochondrial dysfunction, increased reactive oxygen species (ROS) generation, and apoptosis. The mechanism involved BNIP3-mediated mitophagy, highlighting the potential for manganese-induced neurodegenerative conditions resembling parkinsonism .

Case Study: Neurotoxicity in Clinical Settings

A clinical case reported a 62-year-old male receiving parenteral nutrition who developed hypermanganesaemia after prolonged exposure to manganese. This resulted in neurological symptoms such as resting tremor and dyskinesia, underscoring the risks associated with excessive manganese intake .

3. Antioxidant Properties

Interestingly, this compound has been identified as having antioxidant properties under specific conditions. In a study where MnCl₂ was used as an alternative contrast medium for CT scans, it was noted that Mn(II) acted as an antioxidant by scavenging free radicals in blood samples. This property suggests potential therapeutic applications in oxidative stress-related conditions .

4. Applications in Research

This compound is widely utilized in biological research due to its role as a cofactor in enzymatic reactions. It has been employed to study:

- Gene Expression Alterations : Exposure to MnCl₂ has been shown to affect the expression of genes related to neurotransmitter transporters and metallothioneins in astrocytes .

- Plant Biosynthesis : In plant cell cultures, MnCl₂ has been used as an elicitor to enhance the biosynthesis of alkaloids, demonstrating its potential utility in agricultural biotechnology .

Table 2: Research Applications of this compound

| Application Area | Specific Use |

|---|---|

| Neurobiology | Study of dopaminergic neuron toxicity |

| Clinical Research | Use as a contrast medium in imaging |

| Plant Biotechnology | Elicitation of secondary metabolite production |

5. Conclusion

This compound exhibits a complex profile of biological activity characterized by both beneficial and detrimental effects depending on concentration and context. While it is essential for various physiological processes, excessive exposure poses significant health risks, particularly concerning neurotoxicity and genotoxicity. Continued research into its mechanisms of action will be crucial for harnessing its beneficial properties while mitigating potential risks.

Properties

IUPAC Name |

dichloromanganese;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDGXZLMLFIJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Cl[Mn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7773-01-5 (Parent) | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00858866 | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

1190 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.977 @ 25 °C/4 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Significant incr in activity of L-tyrosine hydroxylase in neostriatum, midbrain & hypocampus of rats 1 mo after chronic oral doses of manganese chloride. Augmentated enzymatic activity persisted in neostriatum, midbrain & hypothalamus on 3rd mo & remained elevated only in neostriatum on 6th mo., A study was carried out to investigate whether metallothionein can be induced in primary cultures of rat hepatocytes by heavy metals and organic chemicals. The cells were isolated from male Sprague-Dawley-rats after a single pass perfusion of the liver with collagenase-II. The metallothionein concentration was determined by a cadmium/hemoglobin radioassay procedure. The following compounds were tested: cadmium chloride; mercuric chloride; nickel chloride; cobalt chloride; lead acetate; manganese chloride; zinc chloride; sodium vanadate; ethanol; urethane; L-2-oxothiozolidine-4-carboxylate (L-OTCA); and dexamethasone. The cells were incubated for 48 hours with the chemical compounds in concentrations of less than 1.5 percent of the volume of the culture medium. In addition to monitoring the levels of metallothionein, the viability of the cells was assessed by measuring the protein synthesis activity and the cellular potassium ion concentration. ZnCl2 caused a 22 fold increase in the concentration of metallothionein, the mercury compound a 6.4 fold increase, and cadmium, cobalt and nickel compounds as well as dexamethasone caused two to four fold increases. The other compounds caused no changes. The authors conclude that those chemicals which cause metallothionein increases in-vitro should be classified as direct acting inducers while those that cause increases in-vivo should be classified as indirect acting inducers. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pink trigonal crystals | |

CAS No. |

13446-34-9, 7773-01-5 | |

| Record name | Manganese chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(II) chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese chloride (MnCl2), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

650 °C | |

| Record name | MANGANESE CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.